Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate
Description
Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate is a chemical compound with the molecular formula C12H21F3N2O2 and a molecular weight of 282.31 g/mol . This compound is known for its unique structural features, including a tert-butyl group and a trifluoromethyl group attached to a cyclohexyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
tert-butyl N-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-10(2,3)19-9(18)17-8-4-6-11(16,7-5-8)12(13,14)15/h8H,4-7,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBROSIIZYMNZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative that contains a trifluoromethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Role in Pharmaceutical Synthesis
Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate serves primarily as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of Edoxaban, an oral anticoagulant used for treating and preventing thromboembolic disorders. The synthesis of Edoxaban utilizes this compound due to its structural attributes that facilitate further chemical transformations necessary for forming the final active pharmaceutical ingredient (API) .
Synthesis Methodologies
The preparation of this compound can be achieved through several synthetic routes. A common method involves the reaction of tert-butyl carbamate with appropriate amine derivatives under controlled conditions to yield the desired product. The process typically includes:
- Reagents : Tert-butyl carbamate and trifluoromethyl-substituted amines.
- Conditions : The reaction is generally conducted in organic solvents at elevated temperatures to enhance yields and purity.
- Purification : Post-reaction, the product is purified through techniques such as recrystallization or chromatography to isolate this compound from by-products.
Case Studies
Another investigation focused on developing novel anticancer agents where this compound was employed as a building block. The study explored various derivatives and their biological activities, revealing promising results against specific cancer cell lines. This highlights the compound's versatility beyond anticoagulant applications .
Preliminary biological evaluations indicate that this compound exhibits favorable pharmacokinetic properties, making it a suitable candidate for further development into therapeutic agents. Toxicological assessments are ongoing to ensure safety profiles align with regulatory standards for pharmaceutical use .
Mechanism of Action
The mechanism of action of tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate can be compared with similar compounds such as:
Tert-butyl n-[4-amino-3-(trifluoromethyl)phenyl]carbamate: This compound has a phenyl ring instead of a cyclohexyl ring, which affects its reactivity and applications.
This compound: Similar in structure but with different substituents, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its combination of a cyclohexyl ring with a trifluoromethyl group, providing distinct chemical and physical properties that are valuable in various research and industrial applications.
Biological Activity
Tert-butyl n-[4-amino-4-(trifluoromethyl)cyclohexyl]carbamate, identified by its CAS number 2241129-59-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- IUPAC Name : tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate
- Boiling Point : 342.4 °C at 760 mmHg
- Density : 1.01 g/cm³
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing cellular uptake and interaction with target proteins.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (acute monocytic leukemia)
- HCT-116 (colon cancer)
In vitro assays indicate that the compound induces apoptosis in these cell lines, suggesting a mechanism involving the activation of caspase pathways. For example, flow cytometry analysis demonstrated that treatment with this compound leads to increased caspase-3/7 activity in MCF-7 cells, indicating programmed cell death initiation .
Case Studies and Experimental Data
- Cytotoxicity Assays :
- Mechanistic Insights :
- Comparative Studies :
Safety and Toxicology
While the compound shows promising biological activities, safety assessments indicate that it may pose risks if mishandled. Hazard classifications include:
Q & A
Q. How can in vitro toxicity profiles be systematically evaluated?
- Answer : Use HepG2 or HEK293 cell lines for cytotoxicity assays (MTT/CCK-8). Assess genotoxicity via Ames test or Comet assay. For neurotoxicity, employ SH-SY5Y neuronal models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
